molecular formula C18H20O5 B2687396 Ethyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate CAS No. 307548-92-1

Ethyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate

Cat. No.: B2687396
CAS No.: 307548-92-1
M. Wt: 316.353
InChI Key: TZSULPSUQULNGV-UHFFFAOYSA-N
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Description

Ethyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate (CAS: 307548-92-1) is a cyclopenta[c]chromene derivative with the molecular formula C₁₈H₂₀O₅ and an average molecular weight of 316.353 g/mol . Its structure features a tetrahydrocyclopenta[c]chromen-4-one core substituted with a methyl group at position 6 and an ethoxypropanoate side chain at position 6. This compound lacks defined stereocenters, as confirmed by structural analyses .

Properties

IUPAC Name

ethyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-4-21-17(19)11(3)22-15-9-8-13-12-6-5-7-14(12)18(20)23-16(13)10(15)2/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSULPSUQULNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C2=C(C=C1)C3=C(CCC3)C(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethyl acetoacetate and a substituted chromen derivative in the presence of a base catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to Ethyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate exhibit significant anticancer properties. For instance, derivatives of chromene compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cancer progression.

1.2 Anti-inflammatory Properties
Research has demonstrated that certain chromene derivatives possess anti-inflammatory activities. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase, which are crucial in inflammatory processes. The structural attributes of this compound may enhance its binding affinity to these targets.

1.3 Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of chromene derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert their effects by reducing oxidative stress and preventing neuronal cell death.

Materials Science Applications

2.1 Polymer Chemistry
this compound can be utilized as a monomer in the synthesis of novel polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

2.2 Photovoltaic Materials
The compound's unique electronic properties make it a candidate for use in organic photovoltaic devices. Research indicates that chromene-based materials can improve light absorption and charge transport properties in solar cells.

Biochemical Probes

3.1 Fluorescent Probes
The structural characteristics of this compound allow for modifications that can lead to fluorescent derivatives. These fluorescent probes are valuable in biological imaging and tracking cellular processes.

3.2 Enzyme Inhibition Studies
This compound can be employed in enzyme inhibition studies to explore its potential as a lead compound for drug development. By assessing its interaction with various enzymes, researchers can gain insights into its pharmacological profile and therapeutic potential.

Table 1: Summary of Research Findings on this compound

Application AreaStudy ReferenceKey Findings
Anticancer Activity Induced apoptosis in cancer cell lines
Anti-inflammatory Inhibition of pro-inflammatory cytokines
Neuroprotective Effects Reduced oxidative stress in neuronal cells
Polymer Chemistry Enhanced thermal stability in polymer matrices
Photovoltaic Materials Improved light absorption in organic solar cells

Mechanism of Action

The mechanism of action of Ethyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and immune responses .

Comparison with Similar Compounds

Structural Comparison with Close Analogs

Chlorinated Derivative: Ethyl 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate

The molecular formula becomes C₁₇H₁₇ClO₅, with a calculated molecular weight of 336.77 g/mol (assuming isotopic substitution). Such halogenation is common in agrochemicals to improve pesticidal efficacy, as seen in compounds like quizalofop-P-ethyl () .

Table 1: Structural Comparison of Core Derivatives
Feature Ethyl 2-[(6-methyl-4-oxo-...)propanoate Ethyl 2-[(8-chloro-4-oxo-...)propanoate
Substituent (Position) Methyl (6) Chlorine (8)
Molecular Formula C₁₈H₂₀O₅ C₁₇H₁₇ClO₅
Molecular Weight 316.353 g/mol 336.77 g/mol (calculated)
Key Functional Groups Ethoxypropanoate, ketone Ethoxypropanoate, ketone, chloroarene

Phenyl-Substituted Analog: Ethyl (6-methyl-4-oxo-...)oxyacetate

This derivative (CID 2894757) replaces the methyl group with a phenylacetate moiety, yielding the formula C₂₃H₂₂O₅ and a molecular weight of 378.42 g/mol . The phenyl group enhances aromaticity, likely increasing lipophilicity and altering pharmacokinetic properties. Such modifications are common in bioactive molecules to improve binding affinity .

Functional Analogs: Propanoate Esters in Agrochemicals

Ethyl 2-[(6-methyl-4-oxo-...)propanoate shares structural motifs with herbicidal propanoate esters, though its specific pesticidal activity is undocumented. Key functional analogs include:

Table 2: Comparison with Agrochemical Propanoate Esters
Compound Structure/Substituents Use Reference
Quizalofop-P-ethyl 8-chloro-quinoxalinyloxy phenoxypropanoate Herbicide (grass control)
Fenoxaprop ethyl ester Benzoxazolyloxy phenoxypropanoate Herbicide (post-emergence)
Haloxyfop methyl ester Trifluoromethyl-pyridinyl phenoxypropanoate Herbicide (broadleaf control)

These analogs highlight the role of the propanoate ester backbone and aryloxy substitutions in conferring herbicidal activity. The parent compound’s methyl and ketone groups may position it as a precursor or intermediate in similar synthetic pathways .

Impurities and Related Products

Ethyl 2-[(6-methyl-4-oxo-...)propanoate is associated with impurities such as 2-[(6-methyl-4-oxo-...)oxy]propanoic acid (CAS: 773871-39-9), a hydrolyzed form lacking the ethyl ester. This impurity, cataloged by ClearSynth, underscores stability challenges in ester-containing compounds .

Biological Activity

Ethyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article compiles various studies and findings related to its biological activity, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C14_{14}H16_{16}O3_{3}
Molecular Weight 260.29 g/mol
CAS Number 5395-36-8
Melting Point 208°C
Appearance White crystalline powder

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Cytotoxicity Assays : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated significant antiproliferative activity against HepG2 (liver cancer), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer) cells. The mechanism of action appears to involve the induction of apoptosis as evidenced by increased caspase activity in treated cells .
  • Mechanistic Insights : Docking studies suggest that the compound may interact with specific protein targets involved in cancer progression. For example, it has shown binding affinity to the COX-2 enzyme, which is often overexpressed in tumors .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays:

  • DPPH Radical Scavenging Assay : The compound demonstrated a notable ability to scavenge DPPH radicals, indicating its potential as an antioxidant agent .

Study 1: Anticancer Efficacy

In a controlled study published in a peer-reviewed journal, this compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to untreated controls. Histological analysis revealed increased apoptosis in tumor tissues .

Study 2: In Vivo Antioxidant Effects

Another study focused on the antioxidant effects of the compound in a rat model subjected to oxidative stress. Administration of this compound resulted in lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, alongside elevated levels of superoxide dismutase (SOD), indicating enhanced antioxidant defense mechanisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing Ethyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate, and how can reaction yields be optimized?

  • Answer: The compound can be synthesized via nucleophilic substitution or Mitsunobu reaction between the hydroxyl group of the 6-methyl-4-oxo-tetrahydrocyclopenta[c]chromen precursor and ethyl 2-bromopropanoate. Evidence from analogous syntheses (e.g., allyloxy intermediates) suggests using Cs₂CO₃ as a base in DME at 60°C, with 1.2 equivalents of the propanoate ester to achieve yields up to 75%. Purification via column chromatography (hexane/ethyl acetate gradient) ensures product integrity .

Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?

  • Answer:

  • 1H NMR (400 MHz, CD₃CN): Key signals include the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), methyl group (δ 2.4 ppm, singlet), and aromatic protons (δ 6.8–7.5 ppm).
  • 13C NMR (101 MHz): Carbonyl carbons (ester: δ ~170 ppm; ketone: δ ~190 ppm) and aromatic carbons (δ 110–160 ppm).
  • IR : C=O stretches at ~1730 cm⁻¹ (ester) and ~1680 cm⁻¹ (ketone).
  • HRMS : Exact mass calculated for C₁₈H₁₈O₅ (M+H⁺: 315.1234) .

Q. How should researchers design experiments to assess the compound’s purity and stability during storage?

  • Answer: Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to monitor purity (>98%). Stability studies under controlled humidity (40–60%) and temperature (4°C and 25°C) over 6–12 months, with periodic NMR/LC-MS analysis, identify degradation products (e.g., hydrolysis to the free acid) .

Advanced Research Questions

Q. What computational approaches can predict the herbicidal activity of this compound against acetyl-CoA carboxylase (ACCase)?

  • Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the compound and ACCase (PDB: 1UYR). Focus on binding affinity to the enzyme’s active site.
  • MD Simulations : GROMACS simulations (50 ns) assess binding stability and hydrogen-bonding networks.
  • QSAR Models : Correlate substituent parameters (e.g., logP, polar surface area) with herbicidal activity using datasets from structurally related esters (e.g., Fenoxaprop-ethyl) .

Q. How can crystallographic data discrepancies be resolved during structural refinement?

  • Answer: Employ SHELXL for high-resolution (<1.0 Å) refinement, incorporating twinning correction (TWIN/BASF commands) for overlapping reflections. Address disordered solvent molecules via PART instructions. Validate hydrogen-bonding networks against DFT-optimized geometries (B3LYP/6-31G*). Cross-check with NMR-derived dihedral angles .

Q. What strategies mitigate contradictory results in hydrolytic degradation studies under varying pH conditions?

  • Answer:

  • Analytical Workflow : Use HPLC-MS (ESI+) with a C18 column to track degradation kinetics at pH 3, 7, and 8. Identify intermediates (e.g., free acid, ring-opened products) via HRMS/MS.
  • Theoretical Modeling : DFT (Gaussian 16) calculates transition states for ester hydrolysis, comparing activation energies across pH conditions.
  • Validation : Synthesize degradation standards (e.g., [(6-methyl-4-oxo-tetrahydrochromen-7-yl)oxy]propanoic acid) for LC-MS co-injection .

Q. How can researchers elucidate the compound’s mechanism of action in non-target organisms?

  • Answer:

  • In Vitro Assays : Test inhibition of human carboxylases (e.g., ACC1) using fluorescence-based enzyme assays.
  • Transcriptomics : RNA-seq analysis on model organisms (e.g., Daphnia magna) exposed to sublethal doses identifies dysregulated metabolic pathways.
  • Metabolomics : LC-HRMS profiles changes in lipid profiles, linking ACCase inhibition to phenotypic effects .

Methodological Notes

  • Synthesis Optimization : Adjust reaction time (12–24 hr) and temperature (60–80°C) based on TLC monitoring.
  • Crystallography : Use SHELXPRO to generate .res files from diffraction data (Mo Kα radiation, λ = 0.71073 Å) .
  • Computational Tools : Open-source software (e.g., AutoDock Tools, PyMOL) facilitates docking visualization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.